Camphorquinone
Overview
Description
It is a yellow solid and is primarily used as a photoinitiator in curing dental composites . This compound is notable for its role in initiating polymerization reactions when exposed to light, making it essential in dental and other polymer-based applications.
Mechanism of Action
Target of Action
Camphorquinone (CQ) primarily targets the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways . These pathways play a crucial role in cellular energy homeostasis and longevity, respectively .
Mode of Action
CQ interacts with its targets by activating the AMPK/SIRT1 pathways . This activation leads to a reduction in oxidative-stress-induced senescence, which is a state of irreversible cell cycle arrest . Furthermore, CQ also boosts autophagy, a cellular process involved in the removal of unnecessary or dysfunctional components .
Biochemical Pathways
The activation of AMPK/SIRT1 pathways by CQ leads to a cascade of downstream effects. It reduces senescence in human bone marrow mesenchymal stem cells (hBM-MSCs) and mouse heart tissue . Additionally, it decreases the gene expression of inflammation markers in D-Galactose-induced aging mouse heart tissue .
Pharmacokinetics
It is noted that cq fits all of the pharmacological parameters using the swissadme web tool , suggesting it has favorable ADME properties.
Result of Action
The activation of AMPK/SIRT1 pathways and autophagy by CQ results in the reduction of senescence and inflammation . This suggests that CQ possesses antisenescence and cardioprotective properties .
Action Environment
The action of CQ can be influenced by environmental factors such as light. CQ is a photoinitiator used in dental composites . It absorbs UV radiation in the region of 200-300nm due to the Π−Π * transition and visible light (400-500nm) due to the n, Π* transition of the α-dicarbonyl chromophore . This suggests that the efficacy and stability of CQ could be influenced by the light environment.
Biochemical Analysis
Biochemical Properties
Camphorquinone plays a significant role in biochemical reactions. It is known to interact with amines such as N,N-dimethyl-p-toluidine, 2-ethyl-dimethylbenzoate, N-phenylglycine to increase the rate of curing . These interactions are crucial in the polymerization process, which is induced very slowly by this compound .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to potentially reduce senescence in human bone marrow mesenchymal stem cells and mouse heart tissue . It also influences cell function by boosting AMPK/SIRT1 activation and autophagy in both models . Furthermore, this compound treatment reduces the gene expression of inflammation markers in D-Galactose-induced aging mouse heart tissue .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found to boost AMPK/SIRT1 activation and autophagy . This suggests that this compound may interact with these biomolecules, potentially through binding interactions, leading to changes in their activity and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific studies on the long-term effects of this compound on cellular function are limited, it is known that this compound can potentially reduce senescence in human bone marrow mesenchymal stem cells and mouse heart tissue .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been used in studies involving D-galactose-induced aging mice . In these studies, this compound was found to potentially reduce senescence in mouse heart tissue .
Metabolic Pathways
Given its role in boosting AMPK/SIRT1 activation and autophagy , it is likely that this compound interacts with enzymes or cofactors involved in these processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Camphorquinone can be synthesized through the oxidation of camphor. One common method involves the use of selenium dioxide as the oxidizing agent. The reaction typically proceeds as follows:
Reagents: Camphor, selenium dioxide, acetic anhydride.
Conditions: The reaction mixture is heated to reflux, and selenium dioxide is added in portions over several hours.
Another method involves the aerial oxidation of 3-bromocamphor in the presence of sodium iodide and dimethyl sulfoxide (DMSO) .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar oxidation processes. The choice of oxidizing agent and reaction conditions may vary to optimize yield and purity. Green chemistry approaches, such as using potassium bromide and potassium bromate in the presence of sulfuric acid, have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Camphorquinone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to camphor or other derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, phenylselenous acid anhydride.
Reduction: Sodium borohydride.
Substitution: Iodine, bromine, copper(I) mediated Huisgen 1,3-dipolar cycloaddition.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Camphor and related compounds.
Substitution: Functionalized this compound derivatives.
Scientific Research Applications
Camphorquinone has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
- Benzoin methyl ether
- 1-Phenyl-1,2-propanedione
Camphorquinone’s unique properties and versatility make it a valuable compound in various fields, from dentistry to advanced materials science.
Properties
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXSTWCDUXYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049394 | |
Record name | (+/-)-Camphorquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Camphoroquinone | |
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CAS No. |
10373-78-1, 465-29-2 | |
Record name | Camphorquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10373-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camphorquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402031 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Camphorquinone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285 | |
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Record name | Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+/-)-Camphorquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bornane-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Dl-bornane-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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